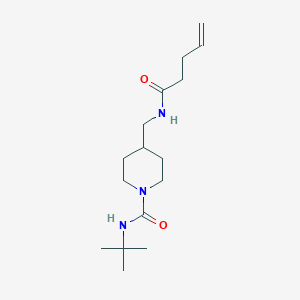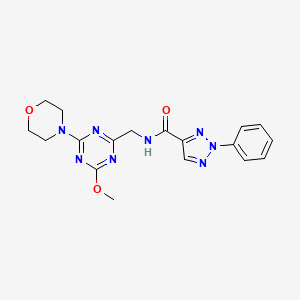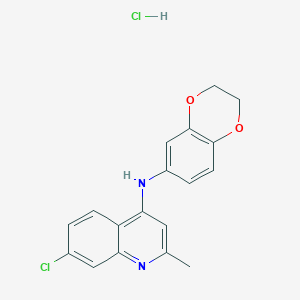
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and High-Spin Cationic States
A study by Ito et al. (2002) presents the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s from nonbrominated oligomers, achieving compounds with U-shaped structures that suggest a propensity for adopting helical structures. These compounds exhibit interesting redox properties, as evidenced by UV-vis and EPR measurements, indicating their potential in electronic applications (Ito et al., 2002).
Crystal Structures of Substituted Anilines
The work by Dey et al. (2003) explores the crystal structures of 4-substituted anilines, revealing how chloro, bromo, and ethynyl substituents affect the crystal structure due to their similar polarizations. This study highlights the nuanced impact of halogen substitution on molecular architecture (Dey et al., 2003).
Vibrational Analysis for NLO Materials
Revathi et al. (2017) conducted vibrational analyses of trifluoromethyl-substituted anilines, demonstrating their potential utility in non-linear optical (NLO) materials through experimental and theoretical approaches. This research underscores the significance of substituent effects on aniline structures for materials science applications (Revathi et al., 2017).
Synthesis of Trifluoromethylthiolated and Selenolated Pyrones
Zhang et al. (2017) describe a method for synthesizing trifluoromethylthio(seleno)lated pyrones from iodo(bromo)-substituted precursors, showcasing a practical approach for introducing trifluoromethylthiol(seleno) groups into organic molecules. This synthesis pathway could be relevant for developing new agrochemicals or pharmaceuticals (Zhang et al., 2017).
Liquid-Crystalline Properties of Diazabutadiene Complexes
Morrone et al. (1996) investigated the liquid-crystalline behavior of N,N'-bis(4-((4-alkoxybenzoyl)oxy)phenyl)-1,4-diaza-1,3-butadiene ligands when complexed with rhenium(I), observing nematic and smectic C phases. This research contributes to the understanding of how molecular design influences the liquid-crystalline properties of materials (Morrone et al., 1996).
Safety and Hazards
Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Eigenschaften
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWOKSZXAIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)
![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)
![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)

![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)
![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)


![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)